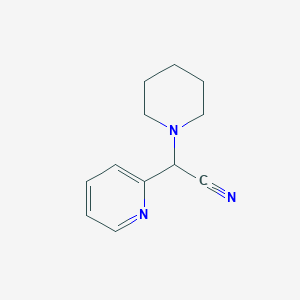

Piperidin-1-yl(pyridin-2-yl)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperidin-1-yl(pyridin-2-yl)acetonitrile is an organic compound with the molecular formula C12H15N3 and a molecular weight of 201.27 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It features a piperidine ring and a pyridine ring connected via an acetonitrile group, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-1-yl(pyridin-2-yl)acetonitrile typically involves the reaction of piperidine with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

Piperidin-1-yl(pyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: It can be reduced using hydrogenation catalysts such as palladium on carbon to yield reduced derivatives.

Substitution: The nitrile group can undergo nucleophilic substitution reactions with various nucleophiles to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding amines or alcohols.

Substitution: Substituted nitriles or amides.

Applications De Recherche Scientifique

Medicinal Chemistry

Piperidin-1-yl(pyridin-2-yl)acetonitrile serves as a versatile scaffold in the design of biologically active compounds. Its structural features allow for modifications that enhance pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For instance, compounds derived from piperidine have shown promising results against various cancer cell lines, indicating their potential as anticancer agents. One study demonstrated that functionalized piperidine compounds exhibited cytotoxic effects on breast cancer cells, with IC50 values in the micromolar range, suggesting effective modulation of cancer cell proliferation .

Neurological Disorders

This compound has been investigated for its neuroprotective properties. Research indicates that certain derivatives can inhibit neurotransmitter reuptake, thereby enhancing synaptic availability of neurotransmitters like serotonin and dopamine. This mechanism is particularly relevant for treating conditions such as depression and anxiety disorders .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of piperidine derivatives is crucial for optimizing their biological activity. Various studies have employed SAR analysis to identify key functional groups that enhance efficacy and reduce toxicity.

| Functional Group | Effect on Activity | Reference |

|---|---|---|

| Alkyl substituents | Increased potency | |

| Halogen substitutions | Improved selectivity | |

| Hydroxyl groups | Enhanced solubility |

These findings underline the importance of chemical modifications in developing more effective therapeutic agents.

Synthetic Methodologies

The synthesis of this compound involves several advanced synthetic strategies, which contribute to its applications in drug discovery.

Reductive Amination

One prominent method for synthesizing piperidine derivatives is reductive amination, which allows for the introduction of amine functionalities under mild conditions. This technique has been optimized to yield high purity compounds suitable for biological testing .

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for rapid compound generation. This method significantly reduces reaction times and improves yields, making it an attractive option for synthesizing complex piperidine derivatives .

Case Studies

Several case studies illustrate the successful application of this compound in drug development:

Development of Antidepressants

A series of piperidine derivatives were synthesized and evaluated for their antidepressant activity using animal models. The most promising candidates demonstrated significant reductions in depressive-like behaviors, correlating with increased serotonin levels in the brain .

Anticancer Agents

In a notable case study, a derivative of this compound was tested against human lung cancer cells, showing a remarkable ability to induce apoptosis through the activation of intrinsic pathways . The compound's efficacy was attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation.

Mécanisme D'action

The mechanism of action of Piperidin-1-yl(pyridin-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and biological processes, ultimately resulting in the desired therapeutic or biochemical effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine: A six-membered heterocyclic amine widely used as a building block in organic synthesis.

Pyridine: A basic heterocyclic organic compound with a nitrogen atom in the ring.

Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties

Uniqueness

Piperidin-1-yl(pyridin-2-yl)acetonitrile is unique due to its combined piperidine and pyridine rings, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various research applications .

Activité Biologique

Piperidin-1-yl(pyridin-2-yl)acetonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, neuroprotective effects, and antiviral activity. The discussion includes data tables summarizing key findings, case studies from recent research, and a detailed analysis of structure-activity relationships (SAR).

Overview of Biological Activity

Piperidine derivatives have been extensively studied for their diverse biological activities, including anticancer, neuroprotective, and antiviral effects. The incorporation of the piperidine moiety into various chemical frameworks has shown promising results in enhancing therapeutic efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine-based compounds. For example, a series of piperidine derivatives demonstrated significant cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | FaDu (hypopharyngeal) | 12.5 | Induction of apoptosis |

| Compound A | A-427 (lung cancer) | 8.3 | Inhibition of cell proliferation |

| Compound B | LCLC-103H (lung cancer) | 10.1 | Cell cycle arrest at G2/M phase |

The compound this compound exhibited an IC50 value of 12.5 µM against FaDu cells, indicating its potential as an anticancer agent through apoptosis induction .

Neuroprotective Effects

Piperidine derivatives have also been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

Case Study: Dual Cholinesterase Inhibition

A study focused on the development of dual cholinesterase inhibitors incorporating the piperidine moiety showed that these compounds could effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's treatment. The introduction of piperidine improved brain penetration and selectivity for these enzymes.

Table 2: Cholinesterase Inhibition by Piperidine Derivatives

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Brain Penetration |

|---|---|---|---|

| This compound | 15.4 | 22.8 | High |

| Compound C | 10.2 | 18.5 | Moderate |

| Compound D | 12.0 | 25.0 | Low |

The piperidinyl compound showed promising inhibition profiles with IC50 values indicating effective dual inhibition with favorable brain penetration characteristics .

Antiviral Activity

In addition to its anticancer and neuroprotective properties, this compound has been studied for its antiviral activity against viruses such as SARS-CoV2.

Research indicates that this compound exhibits a strong binding affinity to the main protease of SARS-CoV2, outperforming existing antiviral agents like Remdesivir in binding interactions.

Table 3: Antiviral Activity Against SARS-CoV2

| Compound | Binding Affinity (kcal/mol) | Mechanism |

|---|---|---|

| This compound | -9.5 | Inhibition of protease activity |

| Remdesivir | -7.8 | RNA polymerase inhibition |

The binding affinity data suggest that this compound could be a viable candidate for further development as an antiviral therapeutic agent .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring and the pyridine substituents can significantly impact potency and selectivity.

Key Findings in SAR Studies

- Piperidine Ring Modifications : Alterations to the nitrogen atom's substituents on the piperidine ring have shown to enhance binding affinity and biological activity.

- Pyridine Substituents : The presence and position of substituents on the pyridine ring are critical for achieving optimal inhibitory activity against targeted enzymes.

Propriétés

IUPAC Name |

2-piperidin-1-yl-2-pyridin-2-ylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-10-12(11-6-2-3-7-14-11)15-8-4-1-5-9-15/h2-3,6-7,12H,1,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQISXHFCNVLNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(C#N)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.